molecular formula C10H17NO B11913894 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane

6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane

Cat. No.: B11913894
M. Wt: 167.25 g/mol
InChI Key: XSIOHSUGCSKVKU-UHFFFAOYSA-N
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Description

6-((2-Methylallyl)oxy)-2-azaspiro[33]heptane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a nitrogen-containing azaspiro ring and an oxygen-containing ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane typically involves the formation of the azaspiro ring followed by the introduction of the 2-methylallyl group. One common method involves the alkylation of a suitable azaspiro precursor with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles such as halides or amines can replace the 2-methylallyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of saturated spirocyclic compounds.

    Substitution: Formation of substituted azaspiro compounds.

Scientific Research Applications

6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar core structure but different substituents.

    6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A compound used as an intermediate in the synthesis of antibiotic drug candidates.

Uniqueness

6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is unique due to the presence of the 2-methylallyl group, which imparts specific chemical and biological properties. This differentiates it from other spirocyclic compounds and makes it a valuable molecule for various applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

6-(2-methylprop-2-enoxy)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H17NO/c1-8(2)5-12-9-3-10(4-9)6-11-7-10/h9,11H,1,3-7H2,2H3

InChI Key

XSIOHSUGCSKVKU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1CC2(C1)CNC2

Origin of Product

United States

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